8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
描述
Historical Background and Discovery
The development of 8-bromotheophylline emerged from the systematic exploration of xanthine derivatives during the mid-20th century, when researchers began investigating the effects of halogen substitutions on the biological activities of naturally occurring purines. The compound's discovery can be traced to efforts aimed at enhancing the therapeutic properties of theophylline through strategic structural modifications. Early synthetic work in this area focused on introducing various substituents at different positions of the xanthine nucleus to modulate biological activity and pharmacokinetic properties.
The initial synthesis of 8-bromotheophylline was reported as part of broader investigations into potential anticancer compounds, where researchers explored the effects of 8-substituted caffeines and theophyllines. These early studies demonstrated that halogenation at position 8 could significantly alter the biological profile of xanthine derivatives, leading to compounds with distinct pharmacological characteristics. The bromination reaction was achieved through treatment of theophylline with appropriate brominating agents under controlled conditions, establishing the foundational methodology for producing this important derivative.
Historical research efforts revealed that 8-bromotheophylline possessed unique properties that distinguished it from other halogenated xanthines. The compound demonstrated enhanced solubility characteristics and modified receptor binding profiles compared to its chlorinated and iodinated analogs. These discoveries prompted further investigation into the structure-activity relationships governing xanthine derivatives, ultimately leading to a better understanding of how halogen substitutions influence biological activity.
The pharmaceutical significance of 8-bromotheophylline became apparent during the 1970s when researchers began investigating its diuretic properties. Studies conducted during this period established that the compound could effectively increase urine production through mechanisms involving glomerular filtration enhancement and tubular reabsorption modulation. These findings led to the development of pamabrom as a therapeutic agent, marking an important milestone in the practical application of halogenated xanthine chemistry.
Subsequent decades witnessed continued research into the compound's mechanism of action and potential applications. The identification of 8-bromotheophylline as an adenosine receptor antagonist provided crucial insights into its biological effects and opened new avenues for research in purinergic pharmacology. This understanding has continued to evolve, with modern investigations focusing on the compound's selectivity for different adenosine receptor subtypes and its potential utility in various research applications.
Nomenclature and Classification
8-Bromotheophylline exhibits a complex nomenclature system that reflects its structural characteristics and chemical classification within the broader family of purine derivatives. The compound's systematic name, 8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, provides a comprehensive description of its molecular structure, indicating the presence of bromine at position 8 and methyl groups at positions 1 and 3 of the purine ring system. This nomenclature follows International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds and clearly identifies the specific substitution pattern that characterizes this molecule.
The compound is classified under several chemical category systems, reflecting its diverse structural and functional properties. Within the Anatomical Therapeutic Chemical classification system, 8-bromotheophylline falls under the code R03DA20, designating it as part of the combinations of xanthines category. This classification acknowledges the compound's relationship to theophylline and its therapeutic applications in respiratory and related conditions. The classification system recognizes the fundamental xanthine structure while accounting for the specific modifications that distinguish this derivative.
From a chemical perspective, 8-bromotheophylline belongs to the broader class of methylxanthines, a group of naturally occurring and synthetic compounds that share a common purine-based structure with methyl substitutions. The methylxanthine family includes caffeine, theophylline, and theobromine, all of which exhibit similar core structures but differ in their substitution patterns and resulting biological activities. The brominated modification in 8-bromotheophylline places it within the specialized subgroup of halogenated methylxanthines, compounds that have been extensively studied for their enhanced or modified biological properties.
The compound's Chemical Abstracts Service registry number, 10381-75-6, provides a unique identifier that facilitates its recognition across various databases and scientific literature. This numerical designation ensures accurate identification and prevents confusion with structurally related compounds that may share similar names or properties. The registry number has become essential for researchers and regulatory agencies when referencing this specific chemical entity in scientific communications and documentation.
International chemical databases employ various synonyms and alternative names for 8-bromotheophylline, reflecting different naming conventions and historical usage patterns. Common alternative names include bromotheophylline, 8-bromotheophyline, and theophylline 8-bromo. These variations arise from different approaches to chemical nomenclature and the evolution of naming conventions over time. Understanding these various nomenclature systems is crucial for researchers conducting literature searches and cross-referencing information about this compound across different sources and databases.
Significance in Xanthine Chemistry
8-Bromotheophylline occupies a position of considerable importance within xanthine chemistry, serving both as a valuable research tool and as a representative example of how strategic structural modifications can dramatically alter the properties of naturally occurring purines. The compound exemplifies the principles of medicinal chemistry that guide the rational design of bioactive molecules through systematic structural variations. The introduction of bromine at position 8 of the theophylline structure demonstrates how halogenation can be employed to modulate biological activity, solubility, and metabolic stability.
The synthetic utility of 8-bromotheophylline extends beyond its intrinsic biological properties, as it serves as a crucial intermediate in the preparation of more complex xanthine derivatives. Research has demonstrated that the bromine substituent can be readily displaced through nucleophilic substitution reactions, enabling the introduction of various functional groups at position 8. This reactivity has made 8-bromotheophylline an important starting material for the synthesis of tricyclic xanthines and other structurally complex purine derivatives that exhibit enhanced biological activities.
Structure-activity relationship studies involving 8-bromotheophylline have contributed significantly to our understanding of the molecular features that govern xanthine biological activity. Comparative studies with other 8-substituted theophyllines have revealed that the size, electronegativity, and steric properties of the 8-substituent critically influence receptor binding affinity and selectivity. These investigations have shown that bromine substitution provides an optimal balance of electronic and steric effects that enhance adenosine receptor antagonist activity while maintaining favorable pharmacokinetic properties.
The compound has played a pivotal role in advancing synthetic methodologies for xanthine modification. Recent developments in organometallic chemistry have utilized 8-bromotheophylline as a substrate for oxidative addition reactions with transition metal complexes, leading to the formation of novel metalated xanthine derivatives. These reactions proceed regioselectively through coordination at the nitrogen-7 position of the purine ring, demonstrating the unique reactivity profile imparted by the 8-bromo substituent. Such studies have opened new avenues for the preparation of organometallic xanthine complexes with potential applications in catalysis and materials science.
The significance of 8-bromotheophylline in xanthine chemistry is further emphasized by its role in the development of selective adenosine receptor antagonists. Structure-activity relationship analyses have shown that the 8-position of the xanthine nucleus is particularly sensitive to structural modifications that influence receptor subtype selectivity. The bromine substituent in 8-bromotheophylline provides a reference point for comparing the effects of other halogen and non-halogen substituents, enabling researchers to develop compounds with enhanced selectivity for specific adenosine receptor subtypes.
Role in Purinergic Research
8-Bromotheophylline has established itself as an indispensable tool in purinergic research, contributing to our fundamental understanding of adenosine receptor pharmacology and purine-mediated cellular signaling processes. The compound's well-characterized antagonist activity at adenosine receptors has made it a standard reference compound for investigating purinergic mechanisms in various biological systems. Research utilizing 8-bromotheophylline has provided crucial insights into the physiological roles of adenosine in cardiovascular regulation, renal function, and neurological processes.
The compound's selectivity profile across different adenosine receptor subtypes has been extensively characterized through binding studies and functional assays. Research has demonstrated that 8-bromotheophylline exhibits preferential antagonist activity at adenosine A1 receptors compared to A2A receptors, although it maintains activity across multiple receptor subtypes. This selectivity pattern has proven valuable for researchers seeking to dissect the contributions of different adenosine receptor subtypes to complex physiological responses. The compound's ability to block adenosine A1 receptors while showing reduced activity at other subtypes has enabled researchers to investigate A1-specific signaling pathways.
Investigations into the molecular basis of 8-bromotheophylline's receptor interactions have revealed important structural features that govern adenosine receptor antagonism. Molecular modeling studies and structure-activity relationship analyses have identified key contact points between the compound and adenosine receptor binding sites. These studies have shown that the bromine substituent at position 8 contributes to favorable hydrophobic interactions within the receptor binding pocket, while the methylxanthine core provides essential hydrogen bonding and electrostatic interactions that stabilize the antagonist complex.
The compound has played a significant role in advancing our understanding of adenosine receptor-mediated signaling cascades and their physiological consequences. Research utilizing 8-bromotheophylline has contributed to the identification of adenosine as a key mediator in various pathophysiological processes, including ischemia-reperfusion injury, inflammation, and neuroprotection. These studies have demonstrated that selective adenosine receptor antagonism can modulate these processes, providing potential therapeutic targets for various disease states.
Recent developments in purinergic research have expanded the applications of 8-bromotheophylline beyond traditional adenosine receptor studies. The compound has been utilized in investigations of purinergic signaling in immune system function, where adenosine receptors play crucial roles in regulating inflammatory responses and immune cell activation. Additionally, research has explored the compound's utility in studying adenosine receptor interactions with other neurotransmitter systems, contributing to our understanding of the complex networks that govern cellular communication in the nervous system.
属性
IUPAC Name |
8-bromo-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCGRDZSZWDOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351521 | |
| Record name | 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15371-15-0 | |
| Record name | 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 15371-15-0), also known as 8-bromotheobromine, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 259.06 g/mol. Its unique structure and substituents suggest various pharmacological applications, particularly in anticancer and neuropharmacological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrN₄O₂ |
| Molecular Weight | 259.06 g/mol |
| Density | 2.07 g/cm³ |
| LogP | 0.22 |
| Purity | ≥ 95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study published in August 2023 evaluated the compound's efficacy against melanoma and breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of this compound, particularly its interaction with dopamine receptors:
- Dopamine Receptor Affinity : A study indicated that derivatives based on the xanthine core showed moderate affinity for D1 and D2 dopamine receptors. The most potent compound demonstrated a Ki value of approximately 4.39 µM for D2 receptors, indicating potential for neurodegenerative disease treatment .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Phosphodiesterases (PDEs) : The compound has shown inhibitory action on PDEs, which play a critical role in cellular signaling pathways related to cancer proliferation and neurodegeneration.
- Receptor Modulation : Its interaction with dopamine receptors suggests a role in modulating neurotransmitter activity, which could benefit conditions like Parkinson's disease.
Case Study 1: Anticancer Activity
A recent publication investigated the synthesis and biological evaluation of several derivatives of this compound. The study found that modifications at specific positions significantly enhanced anticancer activity against human cancer cell lines .
Case Study 2: Neuropharmacological Applications
Another study focused on hybrid molecules incorporating the purine structure aimed at treating neurodegenerative diseases. These compounds were assessed for their ability to cross the blood-brain barrier and interact with dopamine receptors effectively .
科学研究应用
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of purines can exhibit anticancer properties. Specifically, 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in specific cancer cell lines through the modulation of signaling pathways associated with cell survival and death .
2. Antiviral Properties
The compound has shown promise as an antiviral agent. In vitro studies have suggested that it can inhibit viral replication by interfering with viral RNA synthesis. This mechanism is particularly relevant in the context of RNA viruses, where purine derivatives play a crucial role in disrupting the viral life cycle .
3. Neurological Applications
Research into neuroprotective effects has identified this compound as a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal health and cognitive function through antioxidant mechanisms .
Biochemical Research
1. Enzyme Inhibition
This compound acts as an inhibitor for several enzymes involved in nucleotide metabolism. Studies have shown that it can inhibit enzymes such as xanthine oxidase and adenosine deaminase, which are critical in purine metabolism. This inhibition can be leveraged in research focused on metabolic disorders or conditions characterized by altered purine metabolism .
2. Molecular Probes
Due to its structural similarity to natural purines, this compound serves as a useful molecular probe in biochemical assays aimed at understanding purine metabolism and related pathways. It can be used to trace metabolic pathways involving nucleotides and nucleic acids .
Agricultural Science
1. Plant Growth Regulation
In agricultural research, compounds similar to this compound have been investigated for their effects on plant growth and development. Some studies suggest that these compounds can act as growth regulators, enhancing plant resistance to stress and improving yield under suboptimal conditions .
2. Pest Control
The compound's potential as a biopesticide is also being explored. Its biochemical properties may allow it to disrupt pest metabolism or act as a deterrent against specific agricultural pests without harming beneficial insects .
Case Studies
准备方法
Direct Bromination of 3,7-Dimethylxanthine
Reaction Mechanism
Bromination at the C8 position of 3,7-dimethylxanthine (theobromine) using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in acidic or aprotic solvents.
Procedure (WO2014097314A1)
- Reactants :
- 3-Methylxanthine (100 g, 0.60 mol)
- Bromine (144.2 g, 0.90 mol)
- Sodium acetate (74 g, 0.90 mol) in acetic acid (400 mL).
- Conditions :
- Bromine added dropwise at 10–15°C.
- Reaction heated to 60–65°C for 3–4 hours.
- Workup :
- Cooled to 15–20°C, diluted with water, filtered, and washed.
- Recrystallized in methanol.
- Yield : 92% (125–135 g), purity >99.5%.
Key Parameters
- Solvent : Acetic acid enhances electrophilic substitution.
- Catalyst : Sodium acetate neutralizes HBr, preventing demethylation.
- Safety : Excess bromine requires careful handling due to toxicity.
Alkylation Followed by Bromination
Two-Step Synthesis (CN105541844A)
Step 1: Alkylation of 3-Methylxanthine
- Reactants :
- 3-Methylxanthine (60 g, 0.37 mol)
- 1-Bromo-2-butyne (32.6 g, 0.37 mol)
- Diisopropylethylamine (63.3 g, 0.49 mol) in DMF (570 g).
- Conditions :
- Heated to 90–105°C for 4–5 hours.
- Intermediate : 8-Bromo-7-(but-2-yn-1-yl)-3-methylxanthine.
Step 2: Quinazoline Coupling
- Reactants :
- Intermediate from Step 1 (0.245 mol)
- 2-(Chloromethyl)-4-methylquinazoline (47.2 g, 0.245 mol).
- Conditions :
- 90–105°C for 3 hours in DMF.
- Yield : 93.7–95%, purity >99.9%.
Advantages
Alternative Solvent Systems
NMP-Based Synthesis (WO2016207364A1)
- Reactants :
- 3-Methylxanthine (7)
- Methanesulfonic acid but-2-ynyl ester (8)
- N-Methyl-2-pyrrolidone (NMP) with KHCO₃.
- Conditions :
- 55°C for 2 hours, followed by chlorination with N-chlorosuccinimide (NCS).
- Yield : 97% for alkylation, 83% for bromination.
Solvent Comparison
| Solvent | Reaction Efficiency | Yield (%) | Purity (%) |
|---|---|---|---|
| NMP | High | 94–97 | >98 |
| DMF | Moderate | 78–83 | 95–97 |
| Acetone | Low | 65–70 | 90–92 |
Halogen Exchange Reactions
Comparative Analysis of Methods
| Method | Key Reagents | Solvent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Direct Bromination | Br₂, NaOAc | Acetic acid | 92 | >99.5 | Industrial |
| Alkylation-Bromination | 1-Bromo-2-butyne, DIPEA | DMF/NMP | 93.7–95 | >99.9 | Pilot-scale |
| NMP-Based | Methanesulfonic ester | NMP | 94–97 | >98 | Lab-scale |
| Halogen Exchange | HBr | Acetic acid | 85–89 | 97–98 | Limited |
常见问题
Basic: What are the optimal synthetic routes for 8-bromo-3,7-dimethylpurine-2,6-dione?
Methodological Answer:
The compound can be synthesized via bromination of a 3,7-dimethylxanthine precursor using brominating agents like -bromosuccinimide (NBS) in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) under inert conditions (argon/nitrogen). For example, substitution at the 8-position is achieved by reacting 3,7-dimethylxanthine with NBS at 60–80°C for 12–24 hours . Post-reaction, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is recommended to isolate the brominated product. Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and adjusting stoichiometry to minimize di-brominated byproducts .
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
Key techniques include:
- FTIR : Peaks at ~1690–1650 cm (C=O stretching), ~3100 cm (N-H stretching), and ~650 cm (C-Br stretching) confirm functional groups .
- / NMR : Downfield shifts for H/C at the 8-position (due to bromine’s electronegativity) and methyl group protons (δ ~3.3–3.5 ppm for N-CH) .
- Mass Spectrometry : Molecular ion peaks at m/z ~273–275 (M with Br/Br isotopic signature) and fragment ions (e.g., loss of Br or CO groups) .
Advanced: How does the bromine substituent influence regioselectivity in further derivatization?
Methodological Answer:
Bromine at the 8-position acts as a directing group, facilitating nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura). For example, in SNAr reactions, electron-withdrawing effects of Br enhance reactivity at adjacent positions (e.g., 7- or 9-position). Computational studies (DFT) can predict charge distribution and reactive sites: Mulliken charges at the 8-position are typically more negative, favoring electrophilic attacks . Experimental validation involves screening reactions using informer libraries (e.g., aryl halide libraries) to map substituent compatibility .
Advanced: How to address contradictory data in bromination yields across different methods?
Methodological Answer:
Contradictions often arise from solvent polarity, temperature, or competing side reactions (e.g., dehalogenation). A systematic approach includes:
- Informer Library Screening : Test the reaction across diverse substrates to identify scope/limitations .
- Kinetic Studies : Use in-situ monitoring (e.g., UV-Vis spectroscopy) to track Br release and intermediate stability.
- Byproduct Analysis : Employ LC-MS to identify di-brominated impurities or degradation products, adjusting reaction time/temperature accordingly .
Basic: What are common impurities, and how are they resolved?
Methodological Answer:
Typical impurities include:
- Di-brominated derivatives : Reduced by controlling NBS stoichiometry (1:1 molar ratio).
- Dehalogenation products : Minimized by avoiding light exposure and using fresh NBS.
Purification involves: - Size-Exclusion Chromatography : Separates brominated vs. non-brominated species.
- Recrystallization : Ethanol/water (7:3 v/v) yields >95% purity .
Advanced: Can computational methods predict biological activity or binding affinity?
Methodological Answer:
Yes. Molecular docking (e.g., AutoDock Vina) can model interactions with xanthine-binding enzymes (e.g., adenosine receptors). Key steps:
Ligand Preparation : Optimize 3D structure using Gaussian (B3LYP/6-31G* basis set).
Protein Selection : Use X-ray structures (e.g., PDB 6Z8) of purine-binding domains .
Docking Validation : Compare binding scores with theophylline or caffeine derivatives to assess Br’s impact on affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
